N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide
Overview
Description
N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of functional groups, including a cyano group, a dimethylamino group, and a chlorobenzyl group, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxime: The reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 4-chlorobenzaldoxime.
Oximination: The 4-chlorobenzaldoxime is then reacted with cyanoacetic acid in the presence of a dehydrating agent like phosphorus oxychloride to form the desired oxime ester.
Amination: The final step involves the reaction of the oxime ester with dimethylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like primary amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-({[(4-fluorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide
- N-({[(4-methylbenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide
- N-({[(4-bromobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide
Uniqueness
N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide is unique due to the presence of the chlorobenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, selectivity in chemical reactions, and potential biological activity compared to its analogs.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methoxyiminomethyl]-2-cyano-3-(dimethylamino)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c1-19(2)8-12(7-16)14(20)17-10-18-21-9-11-3-5-13(15)6-4-11/h3-6,8,10H,9H2,1-2H3,(H,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWQJDHKKNHFBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NC=NOCC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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